N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide
Description
N1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:
- N1-substituent: A 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl group, featuring a sulfonylated piperidine ring with a 4-fluorophenyl moiety.
- N2-substituent: A 3-methoxybenzyl group, contributing aromatic and electron-donating properties.
The sulfonyl group on the piperidine ring may enhance metabolic stability, while the 3-methoxybenzyl group could influence binding affinity to hydrophobic pockets .
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O5S/c1-32-20-7-4-5-17(15-20)16-26-23(29)22(28)25-13-12-19-6-2-3-14-27(19)33(30,31)21-10-8-18(24)9-11-21/h4-5,7-11,15,19H,2-3,6,12-14,16H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPHGDPZDUSGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic compound with significant potential in medicinal chemistry, particularly in the development of pharmacological agents targeting neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by:
- Molecular Formula : C23H27F2N3O4S
- Molecular Weight : 479.54 g/mol
- Key Functional Groups :
- Piperidine moiety
- Oxalamide linkage
- Sulfonyl group attached to a fluorophenyl ring
This unique arrangement of functional groups is believed to influence its biological interactions and pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Hydrophobic Interactions : The fluorophenyl group interacts with hydrophobic pockets in proteins, enhancing binding affinity.
- Hydrogen Bonding : The sulfonyl group can form hydrogen bonds with amino acid residues, modulating enzyme or receptor activity.
Pharmacological Applications
Research indicates that this compound may exhibit several pharmacological activities:
Comparative Biological Activity
To provide a clearer understanding of this compound's biological profile, the following table compares it with related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| N1-(4-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C22H25F2N3O4S | 465.52 g/mol | Moderate antibacterial activity |
| N1-(4-methoxyphenethyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C23H27F3N3O4S | 480.54 g/mol | Potential AChE inhibition |
| N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide | C18H26FN3O4S | 399.5 g/mol | Anticancer properties |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Flavoring Agents: S336 and Analogs
- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Structure: Differs in N1 (2,4-dimethoxybenzyl) and N2 (2-(pyridin-2-yl)ethyl) substituents. Activity: Potent umami taste agonist with regulatory approval (FEMA 4233). Reduces monosodium glutamate (MSG) use in foods . Toxicity: NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats, with a safety margin >33 million for human exposure .
- S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Structure: N1 substituent modified to 2,3-dimethoxybenzyl.
Comparison with Target Compound :
The target lacks the pyridinyl group critical for umami activity in S334. Its sulfonylated piperidine may confer distinct pharmacokinetics but likely excludes flavoring applications due to structural divergence .
Antiviral Oxalamides
- Compound 25 (N1-(4-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl) :
Comparison with Target Compound :
The target’s sulfonyl group may enhance binding to sulfhydryl-containing viral proteins but requires validation. The 3-methoxybenzyl group could improve blood-brain barrier penetration compared to Compound 25’s thiazole moiety .
Antimicrobial Oxalamides (GMC Series)
GMC-4 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide) :
Comparison with Target Compound :
The target’s sulfonylated piperidine may enhance Gram-negative activity compared to GMC-4, while the 3-methoxybenzyl group could mimic 4-methoxyphenethyl in compound 23 .
Structural Analogues with Piperidine/Sulfonyl Motifs
- W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) :
Comparison with Target Compound : The target’s oxalamide linker replaces W-18’s sulfonamide, likely reducing opioid receptor affinity but improving solubility .
Q & A
Q. What are the recommended synthetic routes for this compound?
The compound can be synthesized via a two-step coupling strategy using oxalamide-forming reagents. A typical procedure involves:
- Step 1 : Reacting 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethylamine with oxalyl chloride or activated oxalic acid derivatives (e.g., TBTU-mediated coupling in DCM with triethylamine as a base).
- Step 2 : Coupling the intermediate with 3-methoxybenzylamine under similar conditions.
Purification via silica gel column chromatography (ethyl acetate/hexane gradients) and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are critical for validation .
Q. How is structural identity and purity confirmed?
- NMR Spectroscopy : Compare H/C NMR chemical shifts to analogous oxalamide derivatives (e.g., piperidine sulfonyl and methoxybenzyl motifs show distinct δ 7.2–7.6 ppm for aromatic protons and δ 3.7–4.2 ppm for methoxy groups) .
- Mass Spectrometry : ESI-MS or HRMS should match the theoretical molecular weight (e.g., calculated for C₂₃H₂₇FN₃O₅S: 500.17 g/mol).
- HPLC : Purity >95% confirmed using reverse-phase C18 columns with UV detection at 254 nm .
Q. What safety precautions are required during handling?
Q. What structural features influence its biological activity?
Key pharmacophores include:
- The 4-fluorophenyl sulfonyl group enhances binding to hydrophobic pockets in target proteins (e.g., HIV-1 gp120).
- The 3-methoxybenzyl moiety improves solubility and modulates electronic interactions.
- The piperidine-ethyl linker provides conformational flexibility for target engagement .
Advanced Research Questions
Q. How to optimize reaction yields and minimize by-products?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, stoichiometry). For example, dioxane at 60°C improves oxalamide coupling efficiency compared to DMF .
- Catalyst Screening : Evaluate coupling agents (e.g., HATU vs. TBTU) to reduce racemization.
- By-Product Analysis : Monitor intermediates via LC-MS and quench reactions at 90% conversion to avoid side-product formation .
Q. How to resolve contradictory bioactivity data across studies?
- Assay Standardization : Ensure consistent cell lines (e.g., MT-4 for HIV inhibition) and control compounds (e.g., BNM-III-170 as a reference inhibitor).
- Dose-Response Curves : Use 8-point serial dilutions (0.1–100 µM) to calculate accurate IC₅₀ values.
- Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding affinity and cytotoxicity assays (e.g., MTT) to rule off-target effects .
Q. What strategies guide structure-activity relationship (SAR) studies?
- Substituent Scanning : Replace the 4-fluorophenyl group with chloro/cyano analogs to probe steric/electronic effects.
- Scaffold Hopping : Test piperidine vs. piperazine cores for conformational stability.
- Metabolic Stability : Introduce deuterium at benzylic positions to assess pharmacokinetic improvements via LC-MS/MS .
Q. What advanced techniques study its mechanism of action?
- X-ray Crystallography : Co-crystallize with target proteins (e.g., soluble epoxide hydrolase) to map binding interactions.
- Molecular Dynamics Simulations : Simulate ligand-protein complexes (≥100 ns trajectories) to analyze stability of hydrogen bonds (e.g., oxalamide carbonyl interactions).
- Fluorescence Polarization : Quantify displacement of fluorescent probes in competitive binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
